molecular formula C6H7IN2O2 B13061525 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid

1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid

Cat. No.: B13061525
M. Wt: 266.04 g/mol
InChI Key: NQFJGJAYCLOXAK-UHFFFAOYSA-N
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Description

IUPAC Name and Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid . The nomenclature follows these rules:

  • The parent heterocycle is a pyrazole , a five-membered aromatic ring containing two adjacent nitrogen atoms.
  • Substituents are numbered to assign the lowest possible locants. The ethyl group is attached to nitrogen at position 1 (1H designation), iodine occupies position 5, and the carboxylic acid functional group resides at position 4.

The systematic name reflects this substitution pattern unambiguously (Table 1).

Table 1: Systematic identification of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid

Property Value Source
IUPAC Name 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid
CAS Registry Number 1564684-87-2
Molecular Formula C₆H₇IN₂O₂
SMILES Notation O=C(C1=C(I)N(CC)N=C1)O

Structural Elucidation via X-ray Crystallography

While X-ray crystallographic data for this specific compound are not explicitly reported in the provided sources, structural analogs offer insights. For example, 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 1234423-98-3) exhibits a planar pyrazole ring with substituents influencing bond lengths and angles. Key structural features inferred for 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid include:

  • Bond lengths : The C-I bond in pyrazole derivatives typically measures ~2.09 Å, while the C=O bond in carboxylic acids is ~1.21 Å.
  • Dihedral angles : The ethyl group at N1 and the carboxylic acid at C4 likely create a dihedral angle >150° relative to the pyrazole plane, minimizing steric hindrance.

The iodine atom’s van der Waals radius (~1.98 Å) introduces steric and electronic effects, potentially distorting the ring’s planarity.

Tautomerism and Conformational Analysis

Pyrazoles exhibit tautomerism between 1H- and 2H- forms via proton migration between nitrogen atoms. However, the fixed 1-ethyl substitution in this compound locks the tautomeric form as 1H-pyrazole, eliminating tautomeric ambiguity.

Conformational preferences arise from:

  • Carboxylic acid group : The -COOH moiety at C4 can adopt syn or anti conformations relative to the pyrazole ring. Hydrogen bonding between the acidic proton and the adjacent N2 nitrogen stabilizes the syn conformation (Figure 1A).
  • Ethyl group rotation : The ethyl substituent at N1 rotates freely, with an energy barrier of ~3–5 kcal/mol, leading to multiple low-energy conformers.

Figure 1: Dominant conformations

  • (A) Syn conformation of -COOH group, stabilized by intramolecular hydrogen bonding (dashed line).
  • (B) Anti conformation, less favored due to reduced stabilization.

Electronic effects from the iodine atom further influence conformational stability. The electronegative iodine withdraws electron density via inductive effects, polarizing the ring and enhancing hydrogen-bonding capacity in the syn conformation.

Properties

Molecular Formula

C6H7IN2O2

Molecular Weight

266.04 g/mol

IUPAC Name

1-ethyl-5-iodopyrazole-4-carboxylic acid

InChI

InChI=1S/C6H7IN2O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11)

InChI Key

NQFJGJAYCLOXAK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid typically follows these key steps:

  • Formation of the pyrazole ring with appropriate substituents.
  • Introduction of the iodine atom selectively at the 5-position.
  • Conversion of ester functionality (if starting from an ester) to the carboxylic acid.

This sequence ensures regioselective functionalization and high purity of the final compound.

Pyrazole Ring Construction

The pyrazole core is commonly synthesized via cyclocondensation of β-ketoesters or acetylenic ketones with hydrazines. For example, ethyl acetoacetate reacts with hydrazine hydrate to form ethyl 1-ethyl-1H-pyrazole-4-carboxylate, which serves as a precursor for further iodination.

Selective Iodination at the 5-Position

The key step for obtaining 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is the regioselective iodination of the pyrazole ring at the 5-position. This is often achieved by:

  • Using iodine or iodine-containing reagents under controlled conditions.
  • Employing Sandmeyer-type reactions starting from 5-amino-substituted pyrazole esters, converting the amino group to iodine via diazotization and subsequent iodination.

For instance, 5-amino-1-ethyl-1H-pyrazole-4-carboxylate can be converted to the 5-iodo derivative by diazotization followed by treatment with potassium iodide, yielding ethyl 5-iodo-1-ethyl-1H-pyrazole-4-carboxylate.

Hydrolysis of Ester to Carboxylic Acid

If the iodination is performed on the ester derivative, the ethyl ester group at the 4-position is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid:

  • Acidic hydrolysis: Reflux with aqueous mineral acid (e.g., HCl).
  • Basic hydrolysis: Treatment with aqueous base (e.g., NaOH), followed by acidification.

This step converts ethyl 5-iodo-1-ethyl-1H-pyrazole-4-carboxylate into 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid.

Alternative Direct Synthesis Routes

Some advanced synthetic methodologies involve direct iodination of 1-ethyl-1H-pyrazole-4-carboxylic acid or its derivatives using electrophilic iodine reagents under mild conditions to avoid side reactions and improve selectivity. Palladium-catalyzed coupling reactions have also been reported for functionalizing the 5-position, although these are more common for elaboration rather than initial iodination.

Industrial and Scale-Up Considerations

Industrial synthesis typically employs:

  • Continuous flow reactors for improved control over reaction parameters.
  • Automated iodination and hydrolysis steps to enhance yield and reproducibility.
  • Purification by recrystallization or chromatographic methods to achieve high purity (>99.5%) suitable for research and pharmaceutical applications.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Outcome/Product
1 Pyrazole ring formation Ethyl acetoacetate + hydrazine hydrate, reflux Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
2 Introduction of amino group at 5-position (if needed) Nitration/reduction or direct amination 5-amino-1-ethyl-1H-pyrazole-4-carboxylate ester
3 Sandmeyer-type iodination NaNO2, HCl, KI, 0-5 °C Ethyl 5-iodo-1-ethyl-1H-pyrazole-4-carboxylate
4 Hydrolysis of ester to acid Aqueous HCl or NaOH reflux, then acidification 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid

Research Findings and Optimization

  • Studies show that controlling temperature during the diazotization and iodination steps is critical to avoid polyiodination or decomposition.
  • The use of mild hydrolysis conditions preserves the iodine substituent and prevents ring opening or side reactions.
  • Purity and yield optimization involves careful solvent selection and reaction time monitoring.
  • Palladium-catalyzed coupling reactions using the 5-iodo intermediate enable further functionalization, demonstrating the synthetic utility of the iodinated pyrazole.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, alcohol derivatives, and coupled products with various functional groups .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid demonstrate promising antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of pathogenic fungi, making them potential candidates for agricultural fungicides .

Antiparasitic Properties

The compound has also been investigated for its potential as an antiparasitic agent. A study highlighted the binding affinity of various pyrazole derivatives to dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis in Plasmodium falciparum, the causative agent of malaria. This suggests that pyrazole derivatives could be developed into effective treatments against malaria .

Fungicides

The compound's derivatives have been explored as fungicides due to their ability to inhibit succinate dehydrogenase in fungi. This mode of action is significant because it targets a critical enzyme in the fungal respiratory chain, leading to effective control of various phytopathogenic fungi .

Synthesis and Characterization

A notable study involved the Pd/C-mediated synthesis of α-pyrone fused with a five-membered ring using 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid as a starting material. This reaction showcased the versatility of the compound in forming complex structures, which could have implications for drug design and development .

In another research effort, various ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates were synthesized and evaluated for their biological activity against Plasmodium falciparum. The results indicated that these compounds exhibit significant binding to the active site of the target enzyme, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific bioactive derivative synthesized from this compound .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Physical Properties

The following table compares key structural features and physical properties of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid with related compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid 1-Ethyl, 5-Iodo, 4-COOH 280.065 Not reported C=O stretch ~1650 cm⁻¹; δ(I) in NMR
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid 1-Phenyl, 5-Amino, 4-COOH 217.23 156–157 NH₂ stretch 3389–3204 cm⁻¹; C=O 1651 cm⁻¹
1-Ethyl-4-iodo-5-methylpyrazole-3-carboxylic acid 1-Ethyl, 4-Iodo, 5-Me, 3-COOH 280.065 Not reported Positional isomerism alters reactivity
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1-Phenyl, 5-Isopropyl, 4-COOH 217.23 Not reported Steric bulk from isopropyl affects packing
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid 1-Cyclohexyl, 5-(4-MeOPh), 4-COOH 342.42 Not reported Aromatic and bulky substituents influence H-bonding
Key Observations:
  • Iodo vs. Amino derivatives exhibit stronger hydrogen bonding due to NH₂ groups, as seen in IR spectra .
  • Positional Isomerism : Moving the carboxylic acid group from the 4- to 3-position (e.g., 1-ethyl-4-iodo-5-methylpyrazole-3-carboxylic acid) alters electronic distribution and reactivity .
  • Steric Effects : Bulky substituents like isopropyl () or cyclohexyl () reduce solubility but improve crystallinity due to tighter packing.
Comparison with Other Derivatives:
  • 5-Amino Derivatives: Synthesized via hydrolysis of ethyl esters followed by acidification ().
  • Halogenated Analogs : Compounds like 4-iodo-1H-pyrazole-5-carboxylic acid (CAS 6647-93-4) are prepared via direct iodination or coupling reactions .

Spectral and Crystallographic Data

  • IR Spectroscopy: Carboxylic acid C=O stretches appear near 1650 cm⁻¹ across analogs (e.g., 1651 cm⁻¹ in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid) .
  • NMR: The iodine atom in 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid causes distinct deshielding effects in ¹H and ¹³C NMR compared to non-halogenated analogs.
  • Crystal Packing: Hydrogen bonding between carboxylic acid groups dominates molecular packing (e.g., in 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, ), while iodine may participate in halogen bonding .

Biological Activity

1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, which has gained attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound's unique structure, characterized by the presence of an iodine atom and a carboxylic acid functional group, positions it as a potential candidate for pharmaceutical applications.

The molecular formula of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is C6H7IN2OC_6H_7IN_2O with a molecular weight of 250.04 g/mol. Its IUPAC name is 1-ethyl-5-iodopyrazole-4-carboxylic acid. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which influence its biological activity.

PropertyValue
Molecular FormulaC6H7IN2O
Molecular Weight250.04 g/mol
IUPAC Name1-ethyl-5-iodopyrazole-4-carboxylic acid
InChIInChI=1S/C6H7IN2O/c1-2-9-6(7)5(4-10)3-8-9/h3-4H,2H2,1H3
Canonical SMILESCCN1C(=C(C=N1)C(=O)O)I

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid can inhibit the growth of various bacterial strains and fungi. The presence of the iodine atom enhances the compound's reactivity, potentially increasing its efficacy against microbial targets .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For example, pyrazoles have demonstrated inhibitory effects on key cancer-related enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase . The mechanism often involves the disruption of cellular signaling pathways crucial for tumor growth. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO) . This effect may be attributed to the compound's ability to modulate signaling pathways involved in inflammation.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. Among these, 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid showed promising results with an inhibition zone diameter significantly larger than control compounds. This suggests its potential utility in developing new antimicrobial agents.

Study on Anticancer Activity

In another investigation focusing on anticancer activity, researchers synthesized a series of pyrazole derivatives and tested their effects on human cancer cell lines. The results indicated that compounds with structural similarities to 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid exhibited IC50 values in the low micromolar range against several cancer types, highlighting their potential as anticancer agents .

The biological activity of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Interaction : It could bind to receptors that regulate inflammatory responses or cell growth.
  • Covalent Bond Formation : The aldehyde group might form covalent bonds with nucleophilic sites on proteins, altering their function and leading to apoptosis in cancer cells .

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